molecular formula C5H8N2O3 B15132995 6-(Hydroxymethyl)-1,3-diazinane-2,4-dione

6-(Hydroxymethyl)-1,3-diazinane-2,4-dione

Cat. No.: B15132995
M. Wt: 144.13 g/mol
InChI Key: GSVIXQIJBUZZFI-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-1,3-diazinane-2,4-dione is a heterocyclic organic compound that features a diazinane ring with hydroxymethyl and dione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dione functional groups can be reduced to form diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Hydroxymethyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxymethyl-7,8-Dihydropterin: This compound shares the hydroxymethyl group but has a different ring structure.

    6-Hydroxymethylpterin Diphosphate: Similar in having a hydroxymethyl group, but with additional phosphate groups and a different ring system.

Uniqueness

6-(Hydroxymethyl)-1,3-diazinane-2,4-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

6-(hydroxymethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O3/c8-2-3-1-4(9)7-5(10)6-3/h3,8H,1-2H2,(H2,6,7,9,10)

InChI Key

GSVIXQIJBUZZFI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)CO

Origin of Product

United States

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